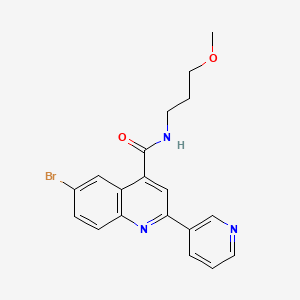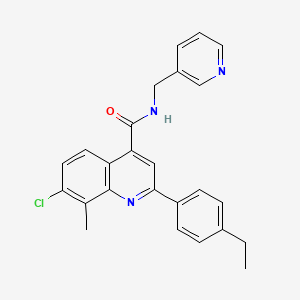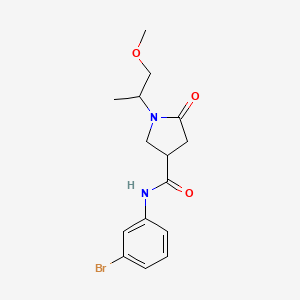
1-(1,3-benzothiazol-2-yl)-3,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
説明
1-(1,3-benzothiazol-2-yl)-3,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one, commonly known as BI-D, is a small molecule compound that has been widely studied for its potential therapeutic applications. BI-D belongs to the class of indazoles, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
作用機序
The mechanism of action of BI-D is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, inflammation, and viral replication. BI-D has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle progression. BI-D also inhibits the activity of the protein kinase IKKβ, which is involved in the activation of the transcription factor NF-κB, a key mediator of inflammation. In addition, BI-D has been shown to inhibit the activity of the viral protease NS3/4A, which is essential for the replication of the hepatitis C virus.
Biochemical and Physiological Effects:
BI-D has been shown to have various biochemical and physiological effects, depending on the target pathway and cell type. In cancer cells, BI-D induces cell cycle arrest and apoptosis by inhibiting the activity of CDKs. In immune cells, BI-D inhibits the production of pro-inflammatory cytokines by inhibiting the activity of IKKβ. In liver cells infected with the hepatitis C virus, BI-D inhibits viral replication by inhibiting the activity of NS3/4A. Overall, BI-D has been shown to have a favorable safety profile and low toxicity in vitro and in vivo studies.
実験室実験の利点と制限
BI-D has several advantages for use in lab experiments, including its small molecular size, ease of synthesis, and diverse biological activities. However, there are also some limitations to its use, such as its limited solubility in aqueous solutions and potential off-target effects. Therefore, careful experimental design and appropriate controls are necessary to ensure the specificity and reproducibility of the results.
将来の方向性
There are several future directions for research on BI-D, including the development of more efficient synthesis methods, the identification of new target pathways and diseases, and the optimization of its pharmacological properties. One promising area of research is the use of BI-D in combination with other drugs or therapies to enhance its efficacy and reduce potential side effects. In addition, the development of BI-D derivatives with improved pharmacokinetic properties and selectivity may further enhance its therapeutic potential. Overall, the diverse biological activities and favorable safety profile of BI-D make it a promising candidate for further research and development.
科学的研究の応用
BI-D has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. In cancer research, BI-D has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation is a hallmark of many diseases, and BI-D has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. BI-D has also been studied for its potential anti-viral activity, particularly against the hepatitis C virus.
特性
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-3,6-dimethyl-6,7-dihydro-5H-indazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-9-7-12-15(13(20)8-9)10(2)18-19(12)16-17-11-5-3-4-6-14(11)21-16/h3-6,9H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNHRAVMAZDJKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=NN2C3=NC4=CC=CC=C4S3)C)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-furamide](/img/structure/B4682892.png)
![N-{2-[(2-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4682897.png)
![{[6-amino-3,5-dicyano-4-(4-hydroxyphenyl)-2-pyridinyl]thio}acetic acid](/img/structure/B4682908.png)
![5-[chloro(difluoro)methyl]-3-(4-fluorophenyl)-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4682920.png)
![4-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B4682927.png)
![N-(3-chlorophenyl)-N'-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]urea](/img/structure/B4682936.png)


![2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-[2-(6,7-dichloro-2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B4682956.png)
![4-{[(4-tert-butylcyclohexyl)carbonyl]amino}benzoic acid](/img/structure/B4682968.png)
![N-[amino(imino)methyl]-4-{[3-(4-fluorophenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B4682991.png)
![2-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4682992.png)
![methyl 3-[(ethoxycarbonyl)amino]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4682995.png)